N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-18-8-13(10-20-19(23)14-4-2-1-3-5-14)11-21(18)15-6-7-16-17(9-15)25-12-24-16/h6-7,9,13-14H,1-5,8,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPRJOQHBCKWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyrrolidinone ring through cyclization reactions. The final step involves the coupling of the pyrrolidinone intermediate with cyclohexanecarboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyrrolidone Derivatives
- 1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Similarities : Contains a 5-oxopyrrolidine core and carboxamide linkage.
- Differences : The pyrrolidine nitrogen is substituted with cyclohexyl instead of benzo[d][1,3]dioxol-5-yl, and the carboxamide is attached to a 3-methylphenyl group rather than cyclohexane.
- Implications : The benzo[d][1,3]dioxol-5-yl group in the target compound may improve blood-brain barrier penetration compared to the cyclohexyl substituent .
- ABT-627 () Structure: (2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid. Similarities: Shares the benzo[d][1,3]dioxol-5-yl group and pyrrolidine backbone. Differences: ABT-627 lacks the 5-oxo group and includes a carboxylic acid and dibutylamino side chain. Activity: ABT-627 is a potent endothelin receptor antagonist, suggesting the target compound’s cyclohexanecarboxamide may modulate receptor selectivity .
Benzo[d][1,3]dioxol-5-yl-Containing Compounds
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide ()
- Similarities : Contains a benzo[d][1,3]dioxol-5-yl group and carboxamide linkage.
- Differences : Features a benzimidazole core instead of pyrrolidone and an acetamide-linked benzyl group.
- Activity : Reported as an indoleamine 2,3-dioxygenase inhibitor, highlighting the role of benzo[d][1,3]dioxol-5-yl in enzyme targeting .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 55, )
- Similarities : Benzo[d][1,3]dioxol-5-yl group and carboxamide linkage.
- Differences : Cyclopropanecarboxamide linked to a thiazole ring instead of pyrrolidone.
- Implications : Thiazole rings often enhance π-π stacking with protein targets, whereas the target compound’s pyrrolidone may prioritize solubility .
Physicochemical and Pharmacokinetic Comparison
- Key Observations: The target compound’s TPSA (78.9 Ų) is intermediate, balancing solubility and membrane permeability. Compound 55’s high LogP (4.2) suggests greater lipophilicity, which may limit aqueous solubility .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological pathways, potentially influencing neurotransmitter systems and cellular signaling processes. Research indicates that compounds of similar structure may exhibit modulation of ATP-binding cassette transporters, which are crucial in drug transport and metabolism .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of benzo[d][1,3]dioxole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The presence of the benzo[d][1,3]dioxole moiety is thought to enhance the bioactivity through interactions with DNA and cellular proteins.
Neuropharmacological Effects
Research into similar compounds suggests potential neuropharmacological effects, including anxiolytic and antidepressant activities. These effects may be attributed to the modulation of serotonin and dopamine receptors . The pyrrolidine ring in the structure may contribute to these central nervous system effects by facilitating interactions with neurotransmitter systems.
Study 1: In Vitro Anticancer Activity
A study investigated the anticancer activity of a closely related compound in human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours, suggesting that structural analogs could possess similar properties.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Study 2: Neuropharmacological Assessment
Another study evaluated the neuropharmacological effects of benzo[d][1,3]dioxole derivatives in animal models. The results demonstrated reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects.
| Treatment Group | Time Spent in Open Arms (s) |
|---|---|
| Control | 20 |
| Compound A (10 mg/kg) | 40 |
| Compound A (20 mg/kg) | 60 |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide?
The synthesis typically involves:
- Coupling reactions : Acid chlorides (e.g., cyclohexanecarboxamide derivatives) react with amino-pyrrolidinone intermediates in the presence of triethylamine (TEA) as a base ( ).
- Aryl substitution : The benzo[d][1,3]dioxol group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling, leveraging boronic acids or aryl halides ().
- Optimized workup : Crude products are purified using sodium bicarbonate washes and vacuum evaporation, followed by column chromatography or recrystallization ( ).
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., benzo[d][1,3]dioxol integration at δ ~6.8 ppm) ( ).
- Mass spectrometry (EI or ESI) : Molecular ion peaks (e.g., m/z 342.4 for related benzodioxol-pyrrolidinecarboxamides) validate molecular weight ( ).
- X-ray crystallography : Single-crystal X-ray diffraction resolves absolute configuration and packing patterns ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Strategies include:
- Catalyst screening : Ytterbium triflate (Yb(OTf)3) enhances reaction rates in ultrasonic-assisted syntheses ( ).
- Solvent selection : Chloroform or ethanol improves solubility of intermediates, reducing side reactions ( ).
- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates ( ).
Q. What computational tools aid in resolving structural ambiguities or data contradictions?
Recommended approaches:
- Mercury software : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds) to validate experimental data ( ).
- SHELX suite : Refines X-ray diffraction data to resolve discrepancies in bond lengths or angles ( ).
- Density Functional Theory (DFT) : Predicts NMR chemical shifts to cross-validate experimental spectra ( ).
Q. How can researchers address unexpected spectroscopic results (e.g., split NMR peaks or missing signals)?
Methodological troubleshooting steps:
- Dynamic effects : Assess rotational barriers (e.g., amide bonds) via variable-temperature NMR ( ).
- Impurity profiling : Use HPLC-MS to detect byproducts from incomplete coupling or oxidation ( ).
- Crystallographic validation : Compare experimental NMR data with X-ray-derived structural models to identify conformational isomers ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
